molecular formula C10H13BrN2O B1445047 3-Bromo-2-piperidin-4-yloxypyridine CAS No. 2034154-01-1

3-Bromo-2-piperidin-4-yloxypyridine

Cat. No.: B1445047
CAS No.: 2034154-01-1
M. Wt: 257.13 g/mol
InChI Key: SZFPVHIFVPFUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-piperidin-4-yloxypyridine is a chemical building block of high interest in medicinal chemistry and preclinical drug discovery, particularly for targeting the central nervous system (CNS). Its structure combines a brominated pyridine ring, which serves as an excellent site for further functionalization via cross-coupling reactions, with a piperidine moiety, a privileged scaffold in pharmacology. This makes it a versatile intermediate for the synthesis of more complex molecules. Compounds featuring the piperidine-pyridine scaffold have demonstrated significant research value as ligands for biologically important receptors. Specifically, similar analogs have been developed as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are key therapeutic targets for disorders such as mood disorders, addiction, and neurodegenerative diseases . The "twin drug" approach, which uses such fragments to create dimeric compounds, has been successfully employed to develop high-affinity ligands for the α4β2* nAChR subtype . Furthermore, 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent, competitive, and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic enzyme that is a validated drug target for certain types of leukemia and solid tumors . This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPVHIFVPFUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting Materials: 3-bromo-2-hydroxypyridine and piperidine or piperidin-4-ol.
  • Reaction: The hydroxyl group at the 2-position of the pyridine ring is substituted by the piperidin-4-yloxy group through nucleophilic attack.
  • Conditions: The reaction is carried out in the presence of a suitable base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group, enhancing nucleophilicity.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate the reaction.
  • Temperature: Elevated temperatures (70–90°C) are commonly employed to increase reaction rates.
  • Workup: The product is isolated and purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Approach

  • Starting Materials: 3-bromo-2-chloropyridine or 3-bromo-2-halopyridine and piperidin-4-ol.
  • Reaction: The palladium-catalyzed cross-coupling reaction between the halopyridine and piperidin-4-ol forms the ether linkage at the 2-position.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
  • Bases: Potassium carbonate or sodium hydroxide to deprotonate the piperidin-4-ol.
  • Solvents: Commonly used solvents include THF, DMF, or toluene.
  • Temperature: Mild to moderate heating (50–80°C).
  • Advantages: This method offers high functional group tolerance, mild conditions, and good yields.

Industrial Production Methods

Industrial synthesis of this compound employs scalable versions of the above methods with process optimizations:

  • Continuous Flow Reactors: Used to improve control over reaction parameters such as temperature, mixing, and reaction time, enhancing safety and reproducibility.
  • Automated Systems: Facilitate large-scale synthesis with consistent quality.
  • Purification: Industrial purification techniques such as crystallization and solvent extraction are optimized for yield and purity.
  • Quality Control: Advanced analytical methods (HPLC, NMR, MS) monitor reaction progress and product quality.

Reaction Parameters and Optimization

Parameter Typical Conditions Effect on Reaction
Base Potassium carbonate, sodium hydride Deprotonates hydroxyl group for nucleophilicity
Solvent DMF, THF, toluene Polar aprotic solvents enhance nucleophilicity and solubility
Temperature 70–90°C (SNAr), 50–80°C (Suzuki) Higher temperatures increase reaction rate but may risk decomposition
Catalyst Pd(PPh3)4, Pd(OAc)2 with phosphine ligands Essential for cross-coupling efficiency
Reaction Time 4–24 hours depending on method Longer times improve conversion but may increase by-products
Purification Recrystallization, column chromatography Ensures >95% purity for research applications

Chemical Reaction Analysis

  • Substitution Reactions: The bromine atom at the 3-position can be substituted by various nucleophiles, enabling further derivatization.
  • Coupling Reactions: The compound can undergo additional cross-coupling reactions to form complex molecules.
  • Oxidation/Reduction: Less common but possible under specific conditions for further functionalization.

Research Findings and Data Summary

Aspect Details
Molecular Formula C10H13BrN2O
Key Functional Groups Bromine at 3-position, piperidin-4-yloxy at 2-position
Yield Range 70–85% depending on method and optimization
Purity >95% after purification
Common Analytical Methods 1H NMR, 13C NMR, HRMS, HPLC
Reaction Scale Laboratory to industrial scale
Applications Building block in medicinal chemistry, synthesis of pharmacologically active derivatives

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Bases Solvent Temperature Yield (%) Advantages Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 3-bromo-2-hydroxypyridine + piperidine/piperidin-4-ol K2CO3, NaH DMF, THF 70–90°C 70–80 Simple, direct substitution Requires high temperature, longer reaction time
Suzuki-Miyaura Cross-Coupling 3-bromo-2-chloropyridine + piperidin-4-ol Pd(PPh3)4, K2CO3 THF, DMF 50–80°C 75–85 Mild conditions, high selectivity Requires palladium catalyst, costlier reagents

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-piperidin-4-yloxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-piperidin-4-yloxypyridine has shown promise as a pharmacological agent due to its ability to inhibit specific enzymes involved in gene regulation. Notably, it acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression and epigenetic regulation .

Mechanism of Action :
The compound inhibits LSD1 by binding competitively to its active site, preventing the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to increased methylation levels at H3K4, which can enhance gene expression associated with tumor suppression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These findings indicate that this compound could be developed further for therapeutic applications targeting infections caused by resistant pathogens .

Antitubercular Activity

The compound has also been evaluated for its antitubercular effects against Mycobacterium tuberculosis. Modifications in its structure have been shown to enhance its potency against both sensitive and resistant strains.

CompoundMIC against H37Rv (µg/mL)MIC against Resistant Strain (µg/mL)
This compound48
Reference Drug (Isoniazid)0.1258

This data suggests that structural variations can significantly impact efficacy against resistant strains .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it an essential intermediate for developing various commercial products, including herbicides and insecticides .

Case Studies

  • Antimicrobial Efficacy Study : A controlled study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates. Results indicated a promising profile for inhibiting gram-positive bacteria.
  • Antitubercular Screening : Research focused on piperidinothiosemicarbazone derivatives revealed that modifications similar to those in this compound significantly impacted their potency against M. tuberculosis, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-piperidin-4-yloxypyridine depends on its specific application and the molecular targets involved. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents (Position) Key Functional Groups CAS Number
3-Bromo-2-piperidin-4-yloxypyridine Pyridine Br (3), Piperidin-4-yloxy (2) Bromine, Ether-linked piperidine Not available
4-Bromo-3-formyl-2-(N-piperidinyl)pyridine Pyridine Br (4), Formyl (3), Piperidinyl (2) Bromine, Aldehyde, Piperidine 1092352-43-6
2-Bromo-3-methylpyridine Pyridine Br (2), Methyl (3) Bromine, Methyl 3430-17-9
5-Bromo-2-(piperidin-3-yloxy)pyrimidine Pyrimidine Br (5), Piperidin-3-yloxy (2) Bromine, Ether-linked piperidine 914347-73-2

Key Observations :

  • Substituent Position : The placement of bromine and piperidinyloxy groups significantly impacts reactivity. For example, 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine () includes a formyl group, enhancing electrophilicity for nucleophilic substitution reactions compared to the target compound .
  • Methyl vs.

Reactivity :

  • Bromine at the 3-position in pyridine derivatives typically activates the ring for cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the piperidinyloxy group in this compound may slow reaction kinetics compared to less hindered analogs like 2-Bromo-3-methylpyridine .

Biological Activity

3-Bromo-2-piperidin-4-yloxypyridine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound is characterized by a bromine atom at position 3 of the pyridine ring, a piperidine moiety, and a hydroxyl group. Its unique structure allows for interactions with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in cancer pathways, potentially affecting tumor growth and proliferation.
  • Receptor Modulation : It may modulate receptor activity involved in neurotransmission and other physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Type Description Reference
AnticancerDemonstrates cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells.
Enzyme InhibitionActs as an inhibitor of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), a target in cancer therapy.
NeuroprotectiveExhibits potential neuroprotective effects, suggesting applications in neurodegenerative diseases.
AntimicrobialShows activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxicity of this compound against ovarian cancer cell lines. Results indicated moderate cytotoxicity with minimal toxicity toward non-cancerous cells, suggesting a favorable therapeutic index for development as an anticancer agent .
  • Neuroprotective Effects : In preclinical models, the compound displayed protective effects against neuronal cell death induced by oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : Research highlighted the compound's effectiveness against specific bacterial strains, suggesting its application in developing new antimicrobial therapies .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Key findings include:

  • Selectivity : The compound exhibits selectivity for certain cancer cell lines over healthy cells, which is critical for minimizing adverse effects during treatment .
  • Synergistic Effects : When combined with other therapeutic agents, this compound has shown enhanced anticancer activity, indicating potential for combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-piperidin-4-yloxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-piperidin-4-yloxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.